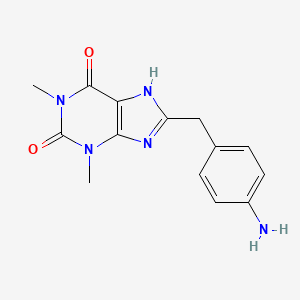
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the reaction of 4-aminobenzyl alcohol with a suitable xanthine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Mecanismo De Acción
The mechanism of action of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. As a xanthine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
4-Aminobenzyl alcohol: Used as a starting material for various organic syntheses.
Benzyl alcohol: Known for its use in the manufacture of soaps, topical creams, and other products due to its antibacterial and antifungal properties.
Ethyl 4-amino benzoate: A potential candidate for electro-optical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
6937-57-1 |
|---|---|
Fórmula molecular |
C14H15N5O2 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
8-[(4-aminophenyl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)19(2)14(18)21)16-10(17-12)7-8-3-5-9(15)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,17) |
Clave InChI |
HCLLOHPDTAVPIV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

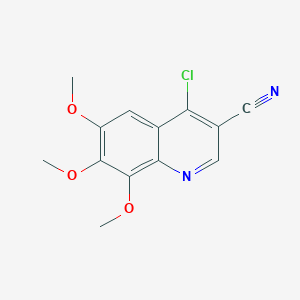
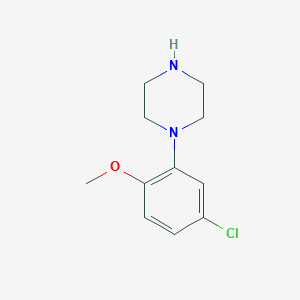
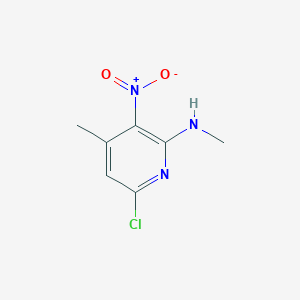
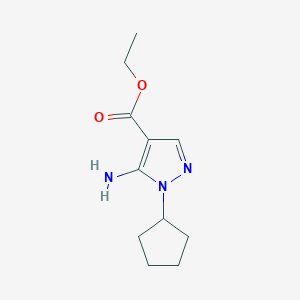
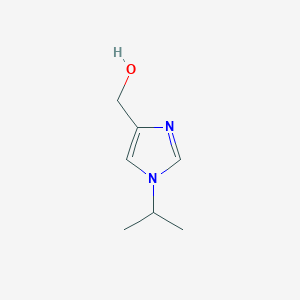
![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)
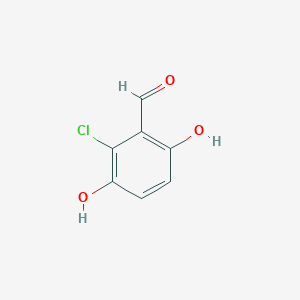
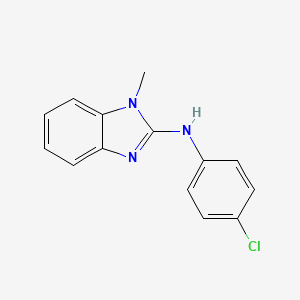
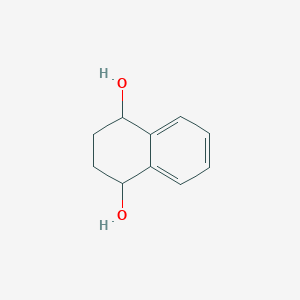
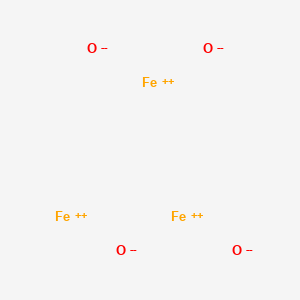
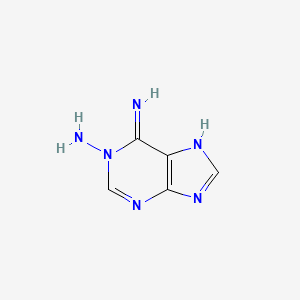
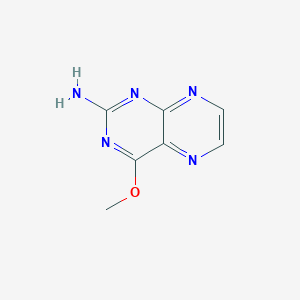
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,9-dimethyl](/img/structure/B8781242.png)
